BTSA1

Vue d'ensemble

Description

Applications De Recherche Scientifique

BTSA1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the activation of BAX and its role in apoptosis.

Biology: Employed in research to understand the mechanisms of apoptosis and the role of BAX in cell death.

Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly acute myeloid leukemia, by inducing apoptosis in cancer cells.

Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery

Mécanisme D'action

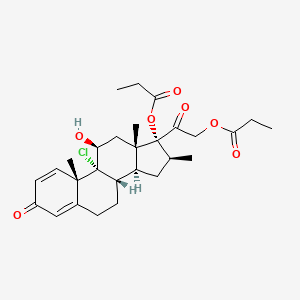

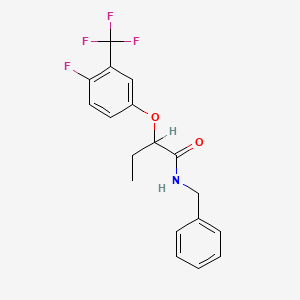

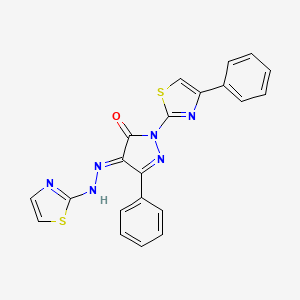

BTSA1, also known as (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one, is a potent and selective activator of BAX . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.

Target of Action

The primary target of this compound is the BCL-2 family protein BAX . BAX is a pro-apoptotic protein that plays a central role in the process of apoptosis . Overexpression of anti-apoptotic BCL-2 proteins can suppress BAX and its activators, contributing to tumor development and resistance to therapy .

Mode of Action

This compound binds with high affinity and specificity to the N-terminal activation site of BAX . This binding induces conformational changes to BAX, transforming inactive cytosolic BAX to its active oligomeric form . This transformation triggers the activation of BAX, leading to mitochondrial membrane permeabilization .

Biochemical Pathways

The activation of BAX by this compound affects the apoptosis pathway . Once activated, BAX molecules home in on and punch lethal holes in mitochondria, the parts of cells that produce energy . This leads to the release of cytochrome c and the activation of the caspase cascade of apoptosis .

Pharmacokinetics

This compound exhibits excellent pharmacokinetics . It is orally bioavailable and has a substantial half-life in plasma . These properties contribute to the bioavailability of this compound and its ability to reach therapeutically effective doses .

Result of Action

This compound-induced BAX activation effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells . It potently suppresses human acute myeloid leukemia (AML) xenografts and increases host survival without toxicity .

Action Environment

The efficacy of this compound is regulated by the availability of anti-apoptotic BCL-2 proteins to inhibit activated BAX . Therefore, higher levels of cytosolic BAX monomer correlate with higher efficacy of BAX-mediated mitochondrial dysfunction . In addition, this compound shows improved stability compared to this compound in vitro .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du BTSA1 implique un processus en plusieurs étapes commençant par la préparation des intermédiaires thiazole et pyrazole. Les étapes clés comprennent :

Formation de l'intermédiaire thiazole : Le cycle thiazole est synthétisé par une réaction de cyclisation impliquant un thioamide et une α-halocétone.

Formation de l'intermédiaire pyrazole : Le cycle pyrazole est formé par la réaction de l'hydrazine avec une β-dicétone.

Réaction de couplage : Les intermédiaires thiazole et pyrazole sont ensuite couplés par une réaction de condensation pour former le composé this compound final.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique :

Optimisation des conditions réactionnelles : Assurer un rendement et une pureté élevés en optimisant la température, le solvant et le temps de réaction.

Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions

Le BTSA1 subit principalement :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant potentiellement des activités biologiques différentes .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'activation de BAX et son rôle dans l'apoptose.

Biologie : Utilisé dans la recherche pour comprendre les mécanismes de l'apoptose et le rôle de BAX dans la mort cellulaire.

Médecine : Étudié comme un agent thérapeutique potentiel pour le traitement des cancers, en particulier la leucémie myéloïde aiguë, en induisant l'apoptose dans les cellules cancéreuses.

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

Le this compound exerce ses effets en se liant directement au site d'activation N-terminal de BAX. Cette liaison induit des changements conformationnels dans BAX, conduisant à son activation. BAX activé se transloque ensuite vers la membrane mitochondriale, où il favorise la perméabilisation de la membrane mitochondriale externe (MOMP). Cela entraîne la libération du cytochrome c et l'activation de la cascade des caspases, conduisant finalement à l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Venétoclax : Un inhibiteur de BCL-2 qui favorise indirectement l'activation de BAX.

Navitoclax : Un autre inhibiteur de la famille BCL-2 ayant des effets apoptotiques similaires.

ABT-737 : Un inhibiteur de petite molécule de BCL-2, BCL-XL et BCL-W, favorisant l'apoptose par l'activation de BAX

Unicité du BTSA1

Le this compound est unique en sa capacité à activer directement BAX, contrairement aux autres composés qui agissent indirectement en inhibant les protéines anti-apoptotiques. Cette activation directe conduit à une induction de l'apoptose plus puissante et plus sélective dans les cellules cancéreuses, faisant du this compound un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

IUPAC Name |

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCXGFSYFTJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.